![molecular formula C2H5NO2S B7946137 2-Nitroethane-1-thiol CAS No. 53770-80-2](/img/structure/B7946137.png)
2-Nitroethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Nitroethane-1-thiol” is an organic compound with the molecular formula C2H5NO2S . It has a molecular weight of 107.13 . It is a member of the nitro compounds family, which are organic compounds that contain one or more nitro functional groups (−NO2) .
Synthesis Analysis
The synthesis of nitro compounds like “2-Nitroethane-1-thiol” often involves the reaction of nitromethane, nitroethane, and other nitroalkanes with hydroxide ions in water . The reactions are complex and involve kinetically significant intermediates . Another approach involves the formation of aci-forms (nitronic acids or nitronates) and their subsequent interaction with carbon-based nucleophiles .
Molecular Structure Analysis
The molecular structure of “2-Nitroethane-1-thiol” consists of two carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The nitro group (−NO2) is a functional group composed of a nitrogen atom bonded to two oxygen atoms .
Chemical Reactions Analysis
Nitro compounds like “2-Nitroethane-1-thiol” can undergo a variety of chemical reactions. They can be easily deprotonated at the α-position in the presence of bases, forming anionic intermediates that are employed in various nucleophilic addition or substitution reactions . They can also serve as electrophilic synthons after Bronsted acid-assisted tautomerization into aci-forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Nitroethane-1-thiol” are influenced by the presence of the nitro group, which imparts certain characteristics to the compound. The nitro group is a highly polar and electron-withdrawing group, which results in the overall polarity of nitroethane .
Scientific Research Applications
- Building Block : 2-Nitroethane-1-thiol serves as a versatile building block in organic synthesis. It can be used to create complex molecules by providing alternative routes to existing compounds or enabling efficient pathways to new ones .
- API Salt Formation : Pharmaceutical researchers utilize this compound as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and their corresponding salts. Notable examples include Fosfomycin, Ketorolac, Lodoxamide, and Pamabrom .
- 2-Nitroethane-1-thiol can function as a reaction solvent, facilitating chemical transformations. Its unique reactivity allows for mild conditions during synthetic processes .
- Nitroethane derivatives, including 2-Nitroethane-1-thiol, participate in C-C bond-forming reactions such as the Henry, Michael, and Mannich reactions. These transformations enable the creation of substituted alkanes, alkenes, amines, carboxylic acids, and complex heterocyclic structures .
- ANGUS Chemical Company derivatizes basic nitroalkanes into amino alcohols, which combine amine and alcohol functionality. These compounds, such as AMPTM, AMPDTM, and TRIS AMINOTM, play a crucial role in API synthesis .
Organic Synthesis and Pharmaceuticals
Reaction Solvent
Nitroalkane Chemistry
Amino Alcohols
Mechanism of Action
Target of Action
Nitro compounds like nitroethane have been found to inhibit ruminal methanogenesis . This suggests that 2-Nitroethane-1-thiol might also interact with similar targets, affecting the metabolic activities of certain microorganisms.
Mode of Action
Nitro compounds, in general, are known for their high reactivity and oxidizing ability . They can undergo various chemical reactions, including reduction reactions, where the nitro group can be converted to amino groups (-NH2) through hydrogenation or other reduction methods .
Safety and Hazards
Future Directions
The future directions for “2-Nitroethane-1-thiol” and other nitro compounds could involve their use in organic synthesis, as biocatalysts, and in bioremediation . Their unusual reactivity, involving the formation of aci-forms and their subsequent interaction with carbon-based nucleophiles, is a topic of ongoing research .
properties
IUPAC Name |
2-nitroethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXYJKCOWWABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564052 |
Source
|
Record name | 2-Nitroethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroethane-1-thiol | |
CAS RN |
53770-80-2 |
Source
|
Record name | 2-Nitroethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.